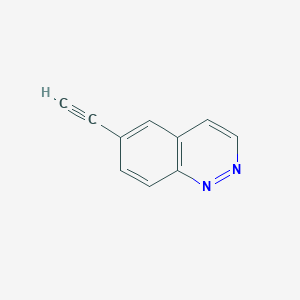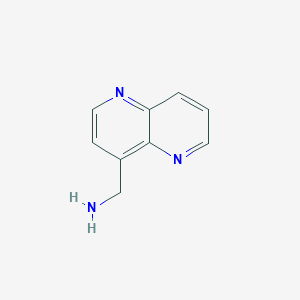
(1,5-Naphthyridin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Naphthyridin-4-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities. This compound features a naphthyridine ring system fused with a methanamine group, making it a valuable scaffold in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization to form the naphthyridine core . The methanamine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (1,5-Naphthyridin-4-yl)methanamine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1,5-Naphthyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to dihydronaphthyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-alkylated naphthyridines, N-acylated derivatives, and various substituted naphthyridines, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(1,5-Naphthyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and metal complexes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of (1,5-Naphthyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: Another isomer with different nitrogen atom arrangements.
Quinoline: A structurally similar compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness
(1,5-Naphthyridin-4-yl)methanamine is unique due to its specific arrangement of nitrogen atoms and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers and related compounds .
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
1,5-naphthyridin-4-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-3-5-11-8-2-1-4-12-9(7)8/h1-5H,6,10H2 |
InChI-Schlüssel |
LQPMWHYQTAVEND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2N=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)


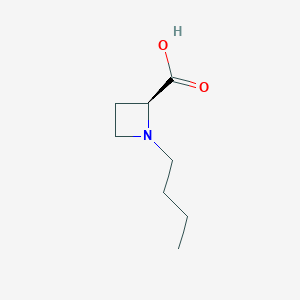
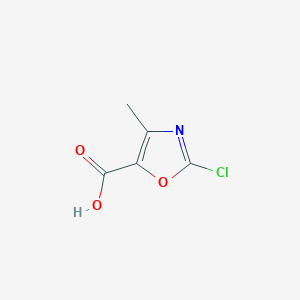
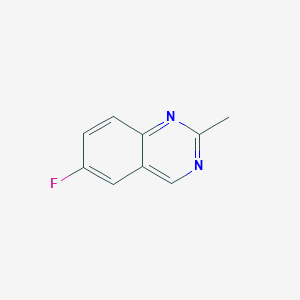
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
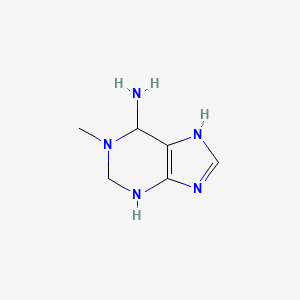

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
